Diphenyl (1-amino-2-phenylethyl)phosphonate
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Overview
Description
Diphenyl (1-amino-2-phenylethyl)phosphonate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with specific enzymes and proteins. The compound is characterized by the presence of a phosphonate group attached to a phenylethylamine backbone, making it a valuable tool in biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (1-amino-2-phenylethyl)phosphonate typically involves the reaction of aniline derivatives with triphenyl phosphite. This reaction is catalyzed by salicylic acid and proceeds via a radical-radical coupling mechanism at room temperature (20°C) within 1-2 hours . The reaction tolerates a wide range of functional groups, making it versatile for various synthetic applications.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Diphenyl (1-amino-2-phenylethyl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions can produce phosphine derivatives. Substitution reactions result in the formation of various substituted phosphonates.
Scientific Research Applications
Diphenyl (1-amino-2-phenylethyl)phosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diphenyl (1-amino-2-phenylethyl)phosphonate involves its ability to form covalent bonds with specific enzymes, particularly serine proteases. The compound acts as an irreversible inhibitor by forming a covalent bond with the active site serine residue of the enzyme, leading to its inactivation . This mechanism is valuable in studying enzyme function and developing enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diphenyl (1-amino-2-phenylethyl)phosphonate include:
Diaryl phosphonates: These compounds share a similar phosphonate group and are used as enzyme inhibitors.
Peptidyl diaryl phosphonates: These are extensions of diaryl phosphonates with peptide-like structures, enhancing their specificity and potency as enzyme inhibitors.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact selectively with certain enzymes. Its ability to form stable covalent bonds with enzyme active sites makes it a valuable tool in biochemical research and drug development.
Properties
CAS No. |
73270-44-7 |
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Molecular Formula |
C20H20NO3P |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-diphenoxyphosphoryl-2-phenylethanamine |
InChI |
InChI=1S/C20H20NO3P/c21-20(16-17-10-4-1-5-11-17)25(22,23-18-12-6-2-7-13-18)24-19-14-8-3-9-15-19/h1-15,20H,16,21H2 |
InChI Key |
DMXMANDNPIEVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(N)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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